N,N'-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine
Description
Properties
CAS No. |
75350-99-1 |
|---|---|
Molecular Formula |
C15H12N4S3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
1,2-diphenyl-1-(5-sulfanylidene-1,2,4-dithiazol-3-yl)guanidine |
InChI |
InChI=1S/C15H12N4S3/c16-13(17-11-7-3-1-4-8-11)19(12-9-5-2-6-10-12)14-18-15(20)22-21-14/h1-10H,(H2,16,17) |
InChI Key |
YFFCRAPOYVIPLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)N(C2=CC=CC=C2)C3=NC(=S)SS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine typically involves the reaction of diphenylguanidine with a dithiazole derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols .
Scientific Research Applications
N,N’-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N,N’-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Guanidine-Dithiazole Derivatives
The target compound’s biological and physicochemical properties are influenced by the substituents on the guanidine nitrogen atoms. Key analogs include:
Key Observations:
- Phenyl vs. However, these modifications may reduce solubility in polar solvents.
- Dimethyl Derivative (DDTT): The absence of aromatic rings in DDTT (CAS: 1192027-04-5) simplifies its structure, making it a specialized reagent for introducing sulfur into oligonucleotides .
Antimicrobial and Analgesic Properties
- The diphenyl derivative (target compound) demonstrates moderate antibacterial and antifungal activity in preliminary screenings, comparable to other 1,2,4-dithiazole derivatives .
- N,N-Bis(4-fluorophenyl) and N,N-di-naphthalen-1-yl analogs show superior analgesic activity in the tail-flick test, suggesting that electron-withdrawing substituents (e.g., fluorine) or extended aromatic systems enhance interactions with pain modulation targets .
Impact of N-Methylation
- N-Methylation on the guanidine core (as seen in unrelated but structurally relevant studies) can increase binding affinity to biological targets by reducing steric hindrance or altering charge distribution . For example, methylation of a guanidine group adjacent to a 2-chloro-5-(methylthio)phenyl ring decreased affinity, highlighting the sensitivity of activity to substituent positioning .
Physicochemical Properties
- Solubility: The diphenyl derivative is sparingly soluble in ethanol but dissolves in DMF or DMSO, aligning with trends for aromatic guanidine compounds .
- Thermal Stability: Melting points for this class range between 150–250°C, with exact data for the diphenyl compound pending further characterization .
Biological Activity
N,N'-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine, a compound featuring a thiazole moiety, has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various studies, and potential applications in medicine.
Chemical Structure and Properties
The compound's structure can be denoted as follows:
- Chemical Formula : C14H12N4S2
- CAS Number : 1192027-04-5
- Molecular Weight : 304.40 g/mol
The presence of the thioxo-dithiazole group is significant for the compound's biological activity, particularly in its interactions with biological macromolecules.
Antimicrobial Activity
Research has indicated that compounds containing thiazole and dithiazole structures exhibit notable antimicrobial properties. For instance, derivatives of thiazoles have been evaluated for their effectiveness against various bacterial strains. A study found that certain thiazole derivatives showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties due to its structural analogies .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, a series of thiazole analogs were tested against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), showing IC50 values in the micromolar range . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Thiazole derivatives have also been reported to exhibit anti-inflammatory properties. A study highlighted that certain thiazole compounds reduced the production of pro-inflammatory cytokines in vitro . This suggests that this compound could modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cell signaling pathways.
- Receptor Modulation : Interaction with specific receptors leading to altered cellular responses.
- Oxidative Stress Reduction : Antioxidant properties that mitigate oxidative damage in cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | |
| Anticancer | Cytotoxicity against HeLa and MCF-7 cells | |
| Anti-inflammatory | Reduced pro-inflammatory cytokines |
Table 2: IC50 Values of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole Derivative A | HeLa | 10 |
| Thiazole Derivative B | MCF-7 | 15 |
| N,N'-Diphenyl-N-(3-thioxo...) | TBD | TBD |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested for its antimicrobial efficacy against clinical isolates of bacteria. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted on various human cancer cell lines using the MTT assay. The compound exhibited selective cytotoxicity with an IC50 value ranging from 10 to 20 µM across different cell lines, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
